molecular formula C9H9BrO B1474998 4-Bromo-3-ethylbenzaldehyde CAS No. 1253787-58-4

4-Bromo-3-ethylbenzaldehyde

Cat. No.: B1474998
CAS No.: 1253787-58-4
M. Wt: 213.07 g/mol
InChI Key: CNOGJKQYADMOLB-UHFFFAOYSA-N
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Description

4-Bromo-3-ethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-ethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-ethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOGJKQYADMOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-3-ethylbenzaldehyde is an organic compound with notable chemical properties that have drawn attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.

Chemical Structure and Properties

4-Bromo-3-ethylbenzaldehyde has the molecular formula C9H9BrOC_9H_{9}BrO and a molecular weight of approximately 213.07 g/mol. The structure features a bromine atom and an ethyl group attached to a benzaldehyde moiety, which significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Bromo-3-ethylbenzaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytochrome P450 Inhibition : There is evidence that 4-Bromo-3-ethylbenzaldehyde can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could have implications for drug-drug interactions and toxicity profiles.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of 4-Bromo-3-ethylbenzaldehyde against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies :
    • Research focused on the inhibitory effects of 4-Bromo-3-ethylbenzaldehyde on cytochrome P450 enzymes. The compound was found to exhibit selective inhibition, which could affect the metabolism of co-administered drugs. This study highlights the need for further investigation into its pharmacokinetic properties.
  • Synthesis of Derivatives :
    • The compound has been utilized as a precursor in the synthesis of various derivatives with enhanced biological activities. For instance, derivatives synthesized from 4-Bromo-3-ethylbenzaldehyde have shown improved anti-inflammatory effects in preclinical models.

Data Table: Biological Activities of 4-Bromo-3-ethylbenzaldehyde

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of Staphylococcus aureusStudy on antimicrobial efficacy
Cytochrome P450 InhibitionSelective inhibition affecting drug metabolismEnzyme interaction study
Synthesis of DerivativesUsed as a precursor for biologically active compoundsSynthesis research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-ethylbenzaldehyde
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.